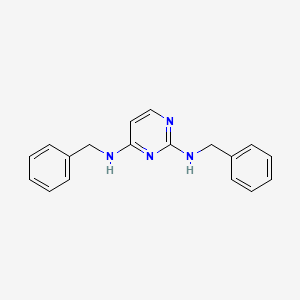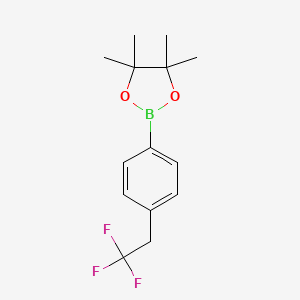
4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethyl)phenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethyl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C₁₄H₁₈BF₃O₂ and its molecular weight is 286.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds and Material Development
This boronic ester has been instrumental in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives exhibited inhibitory activity against serine proteases, including thrombin, and were studied in both solid state and solution, displaying significant coordination properties (Spencer et al., 2002). Similarly, it served as a precursor in the development of a new 4-substituted pyrene derivative for H2O2 detection in living cells, highlighting its role in creating sensitive and selective fluorescent probes (Nie et al., 2020).
Advanced Material Synthesis
The compound's utility extends to the synthesis of pinacolylboronate-substituted stilbenes and their application in creating boron-capped polyenes. These novel compounds hold promise for new materials in LCD technology and potential therapeutics for neurodegenerative diseases (Das et al., 2015). Furthermore, it facilitated the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, demonstrating its critical role in producing polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).
Exploration of Electrochemical Properties
Research also delved into the electrochemical properties and reactions of sulfur-containing organoboron compounds. Comparative studies revealed the β-effect of organoborate, indicating lower oxidation potential and highlighting the potential for selective substitution reactions (Tanigawa et al., 2016). This underscores the compound's significance in electrochemical synthesis and its potential for developing novel electrochemical sensors and materials.
Nanoparticle Synthesis and Applications
Additionally, the compound's role in creating enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks was investigated. These nanoparticles, developed for stable dispersion in water, exhibited bright fluorescence emission, crucial for applications in imaging and sensing technologies (Fischer et al., 2013).
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)11-7-5-10(6-8-11)9-14(16,17)18/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCHOGMROQZLQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310949-87-1 |
Source


|
| Record name | 4,4,5,5-tetramethyl-2-[4-(2,2,2-trifluoroethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-on](/img/structure/B1144687.png)
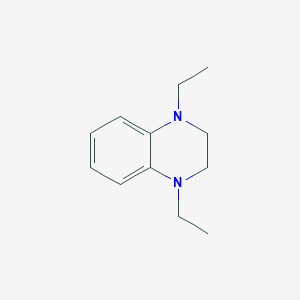
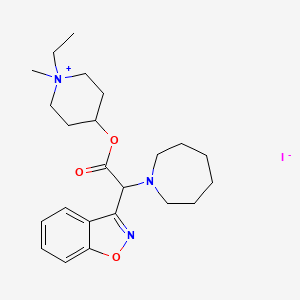
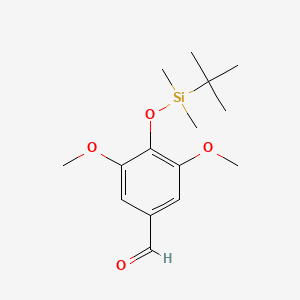
![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)
